5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGAWNQFEQWFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the reaction of 2-bromobenzenesulfonyl chloride with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.
Cycloaddition: Catalysts such as palladium complexes are often employed in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfone or sulfoxide compounds.
Scientific Research Applications
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure is investigated for applications in designing novel materials with specific properties.
Mechanism of Action
The mechanism by which 5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, highlighting structural variations and reported properties:
Structural and Functional Analysis
Core Scaffold Rigidity
The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes conformational constraints that stabilize specific binding poses. DFT studies show that the nitrogen lone pair in the bicyclic system is spatially fixed, enhancing hydrogen-bond acceptor properties compared to flexible morpholines . This rigidity is critical for improving target selectivity, as seen in bridged morpholine-proline chimeras with enhanced activity .
Substituent Effects
- Sulfonyl Groups : The target compound’s (2-bromophenyl)sulfonyl group increases molecular weight and polarity. Analogous sulfonyl derivatives (e.g., cyclohexylsulfonyl in 47 ) exhibit anti-malarial activity, suggesting sulfonyl moieties may interact with parasitic enzymes .
- Heterocyclic Additions : The imidazole carbonyl in 68a’ and oxadiazole in 47 introduce hydrogen-bonding and π-stacking capabilities, respectively. These features correlate with their anti-malarial efficacy .
- Halogenation : The bromine atom in the target compound may enhance binding via halogen bonding or serve as a synthetic handle for cross-coupling reactions, a strategy employed in kinase inhibitor development .
Pharmacological Potential
While direct biological data for the target compound are unavailable, structural analogs provide insights:
Biological Activity
5-((2-Bromophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known by its CAS number 2024100-41-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
The empirical formula for this compound is C11H12BrNO3S, with a molecular weight of 318.19 g/mol. The predicted boiling point is approximately 445.2 °C, and it has a density of about 1.667 g/cm³ at 20 °C .
| Property | Value |
|---|---|
| Empirical Formula | C11H12BrNO3S |
| Molecular Weight | 318.19 g/mol |
| Boiling Point | 445.2 ± 55.0 °C (Predicted) |
| Density | 1.667 ± 0.06 g/cm³ |
| pKa | -7.88 ± 0.20 (Predicted) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core through cyclization and subsequent functionalization with sulfonyl groups. The synthetic routes often leverage readily available precursors and may involve reactions such as nucleophilic substitutions and oxidations.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating chiral sulfonamides based on the bicyclic scaffold, derivatives demonstrated notable reductions in cell viability in human hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM) cell lines compared to non-malignant cells .
Key Findings:
- Compounds that reduced cell viability by more than 50% at a concentration of 50 µM were considered promising candidates for further testing.
- The lactate dehydrogenase (LDH) cytotoxicity assay was employed to assess cell membrane integrity post-treatment.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in tumor progression and survival pathways. The sulfonamide moiety is known for its role in inhibiting enzymes such as carbonic anhydrases, which are implicated in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that variations in substituents on the phenyl ring significantly affect the biological activity of the compounds derived from the bicyclic structure. For instance, modifications can enhance or diminish anticancer efficacy, indicating that careful design of chemical substituents is crucial for optimizing therapeutic effects .
Case Studies and Research Findings
-
Cytotoxicity Evaluation : A series of analogs based on the bicyclic structure were tested against cancer cell lines with varying degrees of success, indicating that specific structural features are critical for activity.
Compound Cell Line Tested IC50 (µM) Compound A HCC 15 Compound B GBM 8 Compound C MB 25 - Inhibition Studies : The compound demonstrated potential as an acetylcholinesterase inhibitor in vitro, suggesting applications in neuropharmacology as well .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins, providing insights into the mechanisms underlying its biological activity.
Q & A
Q. What are the common synthetic routes for preparing the 2-oxa-5-azabicyclo[2.2.1]heptane core structure?
The bicyclic morpholine scaffold is typically synthesized from trans-4-hydroxy-L-proline. Two key methods are:
- Portoghese’s protocol (1971) : A seven-step sequence using N-benzoyl protection, methyl ester formation with diazomethane, and benzoyl deprotection via catalytic hydrogenation. Total yield: 59% .
- Improved Cbz-protected method (2013) : A six-step route using benzyloxycarbonyl (Cbz) protection, methyl ester formation with SOCl₂/MeOH (avoiding toxic diazomethane), and Cbz deprotection. Total yield: 70% . The latter method is preferred due to higher yield, safer reagents, and scalability.
Q. How is the stereochemical integrity of the bicyclic morpholine core verified during synthesis?
Chiral starting materials (e.g., trans-4-hydroxy-L-proline) ensure stereochemical control. Post-synthesis verification uses:
- Optical rotation : Specific rotation values (e.g., [α]²⁰D = +104.2 for (1S,4S)-isomer) confirm enantiopurity .
- NMR analysis : Distinct proton coupling patterns (e.g., ¹H NMR signals at δ 4.50–4.61 ppm for bridgehead protons) and ¹³C NMR resonances (e.g., δ 76.2–75.9 ppm for oxygenated carbons) validate the bicyclic structure .
Q. What analytical techniques are critical for characterizing 5-((2-bromophenyl)sulfonyl) derivatives?
- HRMS : Confirms molecular ion peaks (e.g., C₁₃H₁₃BrNO₃S requires m/z 354.9804 ).
- Multinuclear NMR : ¹H/¹³C NMR distinguishes sulfonyl group signals (e.g., ¹H NMR: δ 7.3–8.1 ppm for aromatic protons; ¹³C NMR: δ 118–138 ppm for bromophenyl carbons) .
- X-ray crystallography : Resolves absolute configuration, as seen in related bicyclic sulfonamides .
Advanced Research Questions
Q. How can reaction conditions be optimized for tosylation or sulfonylation of intermediates?
Key variables include:
- Base and catalyst : Triethylamine with DMAP accelerates tosylate formation (93% yield in 15 hours vs. 60 hours without DMAP) .
- Solvent : Dichloromethane improves solubility of tosyl chloride intermediates .
- Temperature : Room temperature minimizes side reactions (e.g., epimerization) during sulfonylation .
Q. What strategies address conflicting data in stereochemical assignments of bicyclic derivatives?
- Comparative NMR : Contrast experimental ¹H/¹³C shifts with computed spectra (DFT) to resolve ambiguities .
- X-ray analysis : Used in patent literature to confirm the (1S,4S) configuration of the bicyclic core .
- Chiral HPLC : Separates diastereomers (e.g., tert-butyl carbamate derivatives) to validate enantiomeric excess .
Q. How does the 2-oxa-5-azabicyclo[2.2.1]heptane core enhance bioactivity compared to morpholine?
- Conformational rigidity : Restricts rotational freedom, improving target binding (e.g., GABA analogs in show 10-fold higher affinity vs. morpholine derivatives) .
- Lipophilicity : LogP calculations indicate increased membrane permeability (ΔLogP = +0.5–1.0 for bicyclic vs. morpholine) .
- Metabolic stability : The bridged structure resists oxidative degradation in liver microsomes (t₁/₂ > 120 min vs. 30 min for morpholine) .
Q. What methodologies enable functionalization of the C-3 position for SAR studies?
- Alkylation/Arylation : Pd-catalyzed cross-coupling (e.g., Suzuki reactions) introduces aryl/alkyl groups at C-3. Yields: 60–85% .
- Acid/ester derivatives : Condensation with acetic anhydride forms γ-amino-butyric acid (GABA) analogs, validated via HRMS and in vitro assays .
- Stereoselective reduction : NaBH₄ selectively reduces ketones to alcohols without epimerization .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
